molecular formula C15H20O2 B8592634 8-Benzyl-1,4-dioxaspiro[4.5]decane

8-Benzyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B8592634
M. Wt: 232.32 g/mol
InChI Key: ODCMJUHPMBYVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-1,4-dioxaspiro[4.5]decane (CAS 83631-88-3) is a spirocyclic organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound features a benzyl group attached to a 1,4-dioxaspiro[4.5]decane scaffold, which is an ethylene ketal-protected derivative of cyclohexanone . The core 1,4-dioxaspiro[4.5]decane structure is a privileged scaffold in medicinal and organic chemistry, frequently utilized as a key building block for the synthesis of more complex molecules . Its primary research value lies in its role as a versatile synthetic intermediate. The spirocyclic ketal structure protects a carbonyl group, allowing for selective reactions at other parts of the molecule under conditions that would otherwise affect a ketone . The benzyl substituent provides a site for further functionalization, for instance, through debenzylation or other transformations, enabling diversifications to create targeted compound libraries . Researchers employ this and related spiro[dioxolane-cyclohexane] compounds in the development of novel chemical entities with potential biological activity. For example, structurally similar 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been investigated for their utility as fungicides in agricultural research . As a biochemical reagent, this compound is strictly for use in life science research and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H20O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-5,14H,6-12H2

InChI Key

ODCMJUHPMBYVGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC3=CC=CC=C3)OCCO2

Origin of Product

United States

Strategic Synthetic Methodologies for 8 Benzyl 1,4 Dioxaspiro 4.5 Decane and Key Precursors

Synthesis of the 1,4-Dioxaspiro[4.5]decane Core Scaffold

The formation of the spiro[4.5]decane system, characterized by a quaternary spirocyclic carbon, is a key challenge in organic synthesis. researchgate.net Various strategies have been developed to construct this framework, ranging from cyclization reactions to multi-step sequences involving versatile intermediates.

Cyclization Reactions for Spiro[4.5]decane Formation

The creation of the spiro[4.5]decane skeleton is often achieved through cyclization reactions. These methods can involve various catalytic systems and reaction pathways. For instance, gold(I)-catalyzed vinylogous Conia-ene reactions have been developed to build densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones, affording the spirocyclic products in yields ranging from 52–81%. researchgate.net

Another approach involves a [3+2] cycloaddition reaction using 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, facilitated by cooperative photocatalysis and organocatalysis, to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) and yields up to 88%. mdpi.com This method is noted for its mild, metal-free conditions and high atom economy. mdpi.comresearchgate.net Palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides also provide a one-step route to diazaspiro[4.5]decane scaffolds. rsc.org

Historically, acid-catalyzed or metal-catalyzed methods have been common for synthesizing the spiro[4.5]decane framework. mdpi.com For example, the intramolecular Schmidt reaction of ketones and alkyl azides has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Multistep Preparations of Spiro[4.5]decane Derivatives

Multistep synthetic routes offer a high degree of control and flexibility in the preparation of complex spiro[4.5]decane derivatives. A common strategy involves the modification of a pre-existing cyclohexanone (B45756) ring. For example, the synthesis of the sesquiterpene (-)-gleenol utilizes a Claisen rearrangement of a sterically congested dihydropyran to construct the fully functionalized spiro[4.5]decane core in a single, diastereoselective step. researchgate.net

In another example, the industrial synthesis of the pharmaceutical guanadrel (B1201735) begins with the ketalization of cyclohexanone with 3-chloro-1,2-propandiol to form a 2-chloromethyl-1,4-dioxaspiro[4.5]decane intermediate. nih.gov This intermediate then undergoes further transformations to yield the final product. nih.gov Similarly, derivatives such as trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol can be synthesized in high yield (92%) from Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- mdpi.comchemicalbook.comdioxolane] through a reaction with methyl(phenylmethyl)amine. prepchem.com

Generation of 1,4-Dioxaspiro[4.5]decan-8-one as a Versatile Intermediate

The compound 1,4-dioxaspiro[4.5]decan-8-one is a widely utilized bifunctional intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. researchgate.netchemicalbook.com Its preparation is a critical step in the synthesis of many more complex spirocyclic structures. researchgate.net

Acetal Formation from Cyclohexanedione Precursors

The most direct route to 1,4-dioxaspiro[4.5]decan-8-one involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione (B43130) as a ketal. chemicalbook.com This is typically achieved through an acid-catalyzed reaction with ethylene (B1197577) glycol. vaia.comvaia.comyoutube.com The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal. vaia.commasterorganicchemistry.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, and an intramolecular cyclization via attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable cyclic ketal. vaia.comkhanacademy.org

The challenge in this synthesis is to achieve mono-ketalization, as the formation of the bis-ketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, is also possible. researchgate.netsigmaaldrich.comnist.gov

Reaction Conditions for Acetal Formation
Starting MaterialReagentsCatalystSolventKey FeatureReference
1,4-CyclohexanedioneEthylene GlycolAcid (e.g., TsOH)-Standard acid-catalyzed cyclic ketal formation. youtube.commasterorganicchemistry.com
1,4-Cyclohexanedione2,2-dimethyl-1,3-propanediolSulfuric AcidHalogenated Solvent (e.g., Dichloromethane)Improved process for commercial scale production of a mono-ketal. google.com
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene Glycol, Water1-butyl-3-methylimidazolium hydrogensulfate, 1-ethylimidazole (B1293685) tetrafluoroborateToluene (for extraction)High yield (97.8%) synthesis using ionic liquids as recyclable catalysts. chemicalbook.com
Selective Deketalization Approaches

An alternative strategy to synthesize 1,4-dioxaspiro[4.5]decan-8-one is the selective deketalization of 1,4-cyclohexanedione bis(ethylene ketal), also known as 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net This approach involves carefully controlled reaction conditions to remove only one of the two protective ketal groups. Research has shown that using acetic acid as a catalyst in an aqueous solution can achieve this selective deprotection. researchgate.net By optimizing conditions, the chromatographic yield of the desired mono-ketal can be significantly increased to 80%, with a drastically reduced reaction time of 11 minutes compared to 15 hours reported in previous literature. researchgate.net

Catalytic Optimization in Intermediate Synthesis

The choice and optimization of the catalyst are crucial for the efficient synthesis of 1,4-dioxaspiro[4.5]decan-8-one. A variety of acid catalysts have been explored for both the direct mono-ketalization of 1,4-cyclohexanedione and the selective deketalization of the corresponding bis-ketal.

For direct ketalization, catalysts range from traditional mineral acids like sulfuric acid to solid acid catalysts and ionic liquids. chemicalbook.comgoogle.com A patented process for preparing monoketals of 1,4-cyclohexanedione lists hydrochloric acid, p-toluenesulfonic acid, sulfuric acid, fumaric acid, and oxalic acid as suitable catalysts. google.com The use of recyclable ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, has been shown to provide excellent yields (97.8%) and purity (99.72%) of the mono-ketal product. chemicalbook.com

In the selective deketalization of the bis-ketal, a comparative study of different acids identified acetic acid as a superior catalyst. researchgate.net Optimization of the reaction parameters, including temperature (65°C), the volume ratio of acetic acid to water (5:1), and reactant concentration, was key to improving the yield and reducing reaction time. researchgate.net

Catalyst Performance in 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
MethodCatalystKey Optimization ParametersYieldReaction TimeReference
Selective DeketalizationAcetic Acid (HAc)Temp: 65°C, HAc/H₂O ratio: 5:1, Concentration: 0.5 g·mL⁻¹80%11 min researchgate.net
Direct KetalizationIonic LiquidsTemp: 110-132°C97.8%5.5 h chemicalbook.com

Introduction of the Benzyl (B1604629) Moiety at the 8-Position

The core of the synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]decane involves the formation of a carbon-carbon bond between the spirocyclic backbone and a benzyl group. This can be accomplished through various chemical transformations, each with its own set of advantages and challenges.

Nucleophilic Substitution and Alkylation Strategies

A primary and widely utilized method for introducing the benzyl group is through the nucleophilic substitution reaction, where a nucleophilic form of the spirocyclic precursor attacks an electrophilic benzyl species, typically a benzyl halide. This approach often involves the generation of an enolate from the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one.

The generation of an enolate from 1,4-dioxaspiro[4.5]decan-8-one is a critical step that renders the α-carbon nucleophilic. The choice of base is crucial for the efficient and complete conversion of the ketone to its enolate. Strong, non-nucleophilic bases are preferred to avoid side reactions. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity (pKa ≈ 36) and steric hindrance, which minimizes nucleophilic addition to the carbonyl group. libretexts.org The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to ensure the stability of the enolate. libretexts.org

Once the enolate is formed, it can readily react with a suitable electrophile like benzyl bromide or benzyl chloride in an SN2 reaction to furnish the desired this compound. The general reaction scheme is as follows:

Enolate-Mediated Benzylation

The efficiency of this alkylation is dependent on several factors, including the reactivity of the electrophile and the reaction conditions. For instance, the use of more reactive alkylating agents can lead to higher yields, but may also increase the likelihood of side reactions.

A study on the alkylation of chiral imide enolates demonstrated that the structure of the electrophile plays a significant role in stereoselectivity, with bulkier halides like benzyl bromide showing higher selectivity compared to smaller ones like methyl iodide. york.ac.uk While this study was not on the specific substrate , the principles are transferable.

For alkylation reactions to be effective, the enolate must be generated in high concentration without the presence of other strong nucleophiles or bases that could compete in the reaction with the alkyl halide. libretexts.org While strong bases like LDA are effective, they require stringent anhydrous conditions.

An alternative approach involves the use of phase-transfer catalysis (PTC). This methodology allows for the use of simpler and less hazardous bases, such as aqueous sodium hydroxide (B78521), in a biphasic system. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the ketone to form the enolate. The catalyst then transports the enolate anion to the organic phase to react with the alkylating agent. researchgate.net This technique can enhance reaction rates and yields, and often allows for milder reaction conditions.

The choice of the phase-transfer catalyst can influence the reaction efficiency. For instance, tetrabutylammonium (B224687) bromide is a commonly used catalyst in such reactions. nih.gov The structure of the quaternary ammonium salt, particularly the lipophilicity of the alkyl groups, can affect its efficacy as a catalyst. chemicalbook.com

ReactantReagentBaseCatalystSolventProduct
1,4-Dioxaspiro[4.5]decan-8-oneBenzyl BromideLithium Diisopropylamide (LDA)-Tetrahydrofuran (THF)This compound
1,4-Dioxaspiro[4.5]decan-8-oneBenzyl ChlorideSodium Hydroxide (aq)Tetrabutylammonium BromideToluene/WaterThis compound

Reductive Functionalization Approaches

Reductive functionalization offers an alternative pathway to introduce the benzyl group. One such method is reductive amination. In this approach, 1,4-dioxaspiro[4.5]decan-8-one can be reacted with benzylamine (B48309) in the presence of a reducing agent to form an intermediate amine, which could then potentially be further transformed. chemicalbook.com A related procedure involves the hydrogenation of N-(phenylmethyl)-1,4-dioxaspiro[4.5]decan-8-amine using a palladium hydroxide catalyst to yield 1,4-dioxaspiro[4.5]decan-8-amine. While not directly yielding the target compound, this demonstrates the feasibility of forming a C-N bond at the 8-position, which could be a stepping stone in a multi-step synthesis.

Another potential, though less direct, route involves the synthesis of 8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol. This intermediate could be synthesized and then deoxygenated to yield the final product. For example, a related compound, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, was synthesized by reacting spiro[7-oxabicyclo[4.1.0]heptane-3,2'- researchgate.netresearchgate.netdioxolane] with methyl(phenylmethyl)amine. prepchem.com This suggests that a benzyl group can be introduced in the vicinity of the 8-position, which could then be manipulated to achieve the desired structure.

Stereoselective Introduction of the Benzyl Group

The creation of a stereocenter at the 8-position during the benzylation of 1,4-dioxaspiro[4.5]decan-8-one is a significant synthetic challenge. Achieving high stereoselectivity requires the use of asymmetric synthesis strategies.

One of the most powerful methods for achieving stereoselective alkylation is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. prepchem.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

For the synthesis of this compound, a chiral auxiliary could be attached to the precursor, for example, by forming a chiral enamine or a chiral imide. The alkylation of the resulting chiral enolate with a benzyl halide would then proceed with a facial bias due to the steric influence of the auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation of imide enolates. york.ac.ukwilliams.edu Studies have shown that high diastereoselectivity can be achieved in the alkylation of these systems with benzyl bromide. york.ac.uk

Another approach to asymmetric synthesis is the use of chiral catalysts in a phase-transfer system. Chiral quaternary ammonium salts, derived from cinchona alkaloids, for example, have been employed as phase-transfer catalysts to achieve enantioselective alkylation of glycine (B1666218) imines. nih.gov This strategy could potentially be adapted for the asymmetric benzylation of 1,4-dioxaspiro[4.5]decan-8-one.

StrategyKey Reagent/AuxiliaryPrincipleExpected Outcome
Chiral AuxiliaryEvans OxazolidinoneTemporary attachment of a chiral group to guide the approach of the electrophile.Diastereoselective formation of one enantiomer of this compound.
Asymmetric Phase-Transfer CatalysisChiral Quaternary Ammonium SaltUse of a chiral catalyst to create a chiral environment for the alkylation reaction.Enantioselective formation of this compound.
Chiral Auxiliary or Catalyst-Controlled Methods

The asymmetric synthesis of spiro[4.5]decanes, including precursors to this compound, can be achieved with a high degree of stereocontrol by employing chiral auxiliaries or chiral catalysts. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary can be removed for reuse. sigmaaldrich.com This strategy relies on the auxiliary's steric and electronic properties to block one face of a reactive intermediate, forcing a reagent to approach from the less hindered direction. wikipedia.org

For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used. wikipedia.org In a typical application for a spirocyclic system, an achiral ketone precursor could be derivatized with a chiral auxiliary to form an enolate. The subsequent alkylation or cyclization step would then proceed with a diastereoselectivity dictated by the chiral environment of the auxiliary. wikipedia.org Similarly, chiral catalysts create a chiral environment around the reactants, influencing the transition state of the reaction to favor the formation of one enantiomer over the other, without being covalently bonded to the substrate. BINOL-derived phosphoric acids, for example, have been successfully used as catalysts in the asymmetric synthesis of spiro[4.5]decane derivatives. mdpi.com

In one notable example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones was accomplished through a [3 + 2] cycloaddition of cyclopropylamines and olefins, guided by a BINOL-derived phosphoric acid catalyst. mdpi.com This method demonstrates the power of organocatalysis to achieve high diastereoselectivity (up to 99:1) under mild conditions, avoiding the need for metals. mdpi.com The catalyst is believed to activate the N-cyclopropylaniline and control the facial selectivity of the subsequent cycloaddition. mdpi.com

Alternative and Advanced Synthetic Approaches for Spiro[4.5]decanes

Beyond classical cyclization methods, several advanced strategies have been developed for the efficient construction of the spiro[4.5]decane framework. These methods often offer advantages in terms of efficiency, atom economy, and the ability to build molecular complexity rapidly.

Radical-Mediated Tandem Cyclizations for Spiro[4.5]decane Construction

Radical cyclizations provide a powerful means to construct complex cyclic systems, including the spiro[4.5]decane core. These reactions often proceed through a cascade mechanism where a single initiation event triggers a series of bond-forming cyclizations. A key advantage is the ability to form C-C bonds under neutral conditions, tolerating a wide range of functional groups.

One prominent method involves the samarium(II) iodide (SmI₂) promoted ketyl radical-mediated tandem cyclization. nih.govacs.org In this approach, an ω-alkynyl carbonyl compound bearing an activated alkene is treated with SmI₂ to generate a ketyl radical. This radical intermediate then undergoes a tandem cyclization, first onto the alkyne and then onto the alkene, to stereoselectively form the spiro[4.5]decane skeleton. nih.govacs.org The stereochemical outcome of the initial cyclization can be controlled by the choice of activators. nih.gov

Visible-light-induced photoredox catalysis has also emerged as a green and sustainable strategy for generating radicals to initiate dearomative spirocyclization cascades. acs.orgresearchgate.net For example, the photocatalytic reaction of diethyl 2-bromo-2-(2-methoxybenzyl) malonates with alkynes can produce ortho-spiro[4.5]decanes. acs.org This method avoids the use of stoichiometric and often toxic metal oxidants like Mn(OAc)₃ that were previously used for similar transformations. acs.org The reaction is initiated by a photocatalyst that, upon light absorption, facilitates the formation of a radical which then undergoes a dearomative cyclization cascade to build the spirocyclic framework. acs.orgresearchgate.net

Oxidative Cleavage Strategies in Spiro[4.5]decane Synthesis

Oxidative cleavage is a fundamental reaction that breaks carbon-carbon bonds, typically in alkenes, alkynes, or diols, to form carbonyl compounds. numberanalytics.comnumberanalytics.com This strategy can be ingeniously applied in the synthesis of spiro[4.5]decanes, often by designing a precursor where the cleavage of a specific bond unmasks a ketone or aldehyde functionality required for a subsequent spirocyclization step. Common reagents for oxidative cleavage include ozone (O₃), potassium permanganate (B83412) (KMnO₄), and periodates like sodium periodate (B1199274) (NaIO₄). numberanalytics.com

In the context of complex natural product synthesis featuring spirocyclic cores, ozonolytic cleavage of an olefin is a common tactic. For instance, a precursor containing a strategically placed double bond can be cleaved to generate a ketone, which can then serve as the electrophilic partner in an intramolecular cyclization to form the spiro[4.5]decane ring system. nih.gov More advanced methods include the electrochemical oxidative dearomatization of biaryls, which has been used to access spiro[5.5]trienones, a related spirocyclic system, and spiro[4.5]dienones. researchgate.net This electrochemical approach offers a sustainable alternative for generating the necessary functionalities for spirocyclization. researchgate.net Another innovative approach is the iron-catalyzed aerobic oxidative deconstruction of unstrained cycloalkanones, which demonstrates a modern, environmentally benign method for cleaving cyclic systems to generate precursors for further synthesis. acs.org

Ring-Closing Metathesis in Related Spirocyclic Systems

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including spirocycles. thieme-connect.comorganic-chemistry.org The reaction utilizes well-defined transition metal catalysts, most commonly based on ruthenium (e.g., Grubbs catalysts), to form a new double bond by joining two existing alkene functionalities within the same molecule. organic-chemistry.org

The typical strategy for synthesizing spirocycles via RCM involves the preparation of a diallylated precursor. arkat-usa.org For ketone-containing systems, a common starting material is a cyclic ketone or a 1,3-dicarbonyl compound. thieme-connect.comarkat-usa.org This precursor is subjected to double allylation at the α-carbon, creating a quaternary center that will become the spiro-atom. The resulting diene is then treated with an RCM catalyst, which mediates the intramolecular cyclization to furnish the spirocyclic alkene. The newly formed double bond provides a handle for further functionalization. thieme-connect.com This methodology is highly versatile and has been used to create a wide variety of spiro-heterocyclic and carbocyclic systems. arkat-usa.org The mild reaction conditions and high functional group tolerance of modern RCM catalysts make this a powerful tool in the synthesis of complex molecules. drughunter.com

Synergistic Catalysis in Spiro[4.5]decane Assembly

Synergistic catalysis, where two or more distinct catalytic cycles operate concurrently to enable a transformation not possible with either catalyst alone, has been applied to the synthesis of spiro[4.5]decanes. This approach allows for the activation of different parts of the reacting molecules simultaneously, leading to highly efficient and selective bond formations.

A prime example is the use of cooperative photocatalysis and organocatalysis for the [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com In this system, a chiral phosphoric acid acts as a Brønsted acid catalyst to activate the cyclopropylamine, while visible light initiates a radical process. The combination of these two catalytic modes allows for a highly diastereoselective reaction under metal-free conditions, showcasing a green chemistry approach. mdpi.com Control experiments demonstrated that while the reaction can proceed to some extent with just the organocatalyst, the diastereoselectivity is significantly diminished, and the absence of light halts the reaction, confirming the synergistic radical-based mechanism. mdpi.com Other examples include combining metal catalysis with other catalyst types to achieve unique transformations, such as the gold-catalyzed cascade sequences that can rapidly build polycyclic spiro scaffolds. researchgate.net

Compound Information

Chemical Reactivity and Mechanistic Transformations of 8 Benzyl 1,4 Dioxaspiro 4.5 Decane Analogues

Reactions Involving the Spiro Dioxolane Ring

The 1,4-dioxaspiro[4.5]decane moiety, which serves as a protecting group for a ketone, is susceptible to specific transformations, primarily involving the cleavage of the ketal function.

Acid-Catalyzed Hydrolysis of the Ketal Moiety

The most fundamental reaction of the dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent ketone. This reaction is a reversible process, and to drive the equilibrium towards the ketone, an excess of water is typically employed. chemistrysteps.com The mechanism of this acid-catalyzed hydrolysis is a well-established process in organic chemistry. chemistrysteps.comresearchgate.netmasterorganicchemistry.com

The reaction initiates with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as hydronium ion (H₃O⁺). chemistrysteps.comosti.gov This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, the other oxygen atom facilitates the departure of the leaving group, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com This intermediate is highly electrophilic and is readily attacked by a water molecule. chemistrysteps.com A deprotonation step then yields a hemiketal. The process continues with the protonation of the second oxygen atom of the original dioxolane ring, followed by its elimination as another molecule of water, to form a protonated ketone. chemistrysteps.com The final step involves deprotonation to yield the neutral ketone and regenerate the acid catalyst. chemistrysteps.com

The rate of this hydrolysis can be influenced by the acidity of the medium and the structure of the ketal itself. masterorganicchemistry.com Studies have shown that the mechanism can shift from a specific-acid catalyzed pathway to a general-acid catalyzed one depending on the substituents on the acetal. masterorganicchemistry.com

Ring-Opening and Rearrangement Processes

While acid-catalyzed hydrolysis is the most common reaction, other ring-opening and rearrangement processes of the dioxolane ring can occur under specific conditions. For instance, in the presence of strong Lewis acids or under thermal stress, rearrangements of spiroketals can be induced. The specific pathways of these rearrangements are highly dependent on the substitution pattern of the spiroketal and the reaction conditions.

Reactions at the 8-Position and Benzyl (B1604629) Group

The reactivity at the 8-position of the cyclohexane (B81311) ring and the attached benzyl group provides a wide array of possibilities for synthetic modifications.

Functional Group Interconversions on the Benzyl Moiety

The benzyl group itself is a versatile handle for a variety of functional group interconversions. For example, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups. The benzylic position (the carbon atom connecting the phenyl group to the spirocycle) is particularly reactive and can be a site for oxidation, reduction, or substitution reactions.

For instance, N-(phenylmethyl)-1,4-dioxaspiro[4.5]decan-8-amine can be hydrogenated to yield 1,4-dioxaspiro[4.5]decan-8-amine, effectively removing the benzyl group. This reaction highlights a common strategy where the benzyl group serves as a protecting group for an amine.

Oxidative and Reductive Transformations of Substituents

Substituents at the 8-position can undergo various oxidative and reductive transformations. For example, an alcohol at the 8-position, as in 1,4-dioxaspiro[4.5]decan-8-ol, can be oxidized to the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com Conversely, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

The benzyl group itself can also be subject to oxidation. Depending on the oxidizing agent and reaction conditions, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group, or the aromatic ring can be cleaved.

Nucleophilic and Electrophilic Substitution Pathways

The 8-position of the 1,4-dioxaspiro[4.5]decane ring system is a key site for nucleophilic substitution reactions. For instance, a leaving group at this position, such as a bromine atom in 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane, can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.

The benzyl group, particularly its aromatic ring, is susceptible to electrophilic substitution. The presence of the spiroketal moiety can influence the regioselectivity of these substitutions. Computational studies, such as those using Density Functional Theory (DFT), can help predict the reactivity and regioselectivity of such reactions.

The following table summarizes some of the key reactions and transformations discussed:

Starting Material Reagent(s) and Conditions Product(s) Reaction Type
8-Benzyl-1,4-dioxaspiro[4.5]decaneH₃O⁺, H₂O4-Benzylcyclohexanone, Ethylene (B1197577) glycolAcid-catalyzed hydrolysis chemistrysteps.com
N-(Phenylmethyl)-1,4-dioxaspiro[4.5]decan-8-amineH₂, Palladium hydroxide (B78521), Methanol1,4-Dioxaspiro[4.5]decan-8-amine, TolueneHydrogenolysis
1,4-Dioxaspiro[4.5]decan-8-olOxidizing agent1,4-Dioxaspiro[4.5]decan-8-oneOxidation
1,4-Dioxaspiro[4.5]decan-8-oneSodium borohydride, Methanol1,4-Dioxaspiro[4.5]decan-8-olReduction
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decaneNucleophile (e.g., Nu⁻)8-(Nucleophilomethyl)-1,4-dioxaspiro[4.5]decaneNucleophilic substitution

Carbon-Carbon Bond Activation in Related Spiro Systems

The cleavage of carbon-carbon bonds is a challenging yet powerful transformation in organic synthesis. In the context of spiro systems, this type of activation is often driven by the release of ring strain or facilitated by enzymatic processes in biological systems. While direct C-C activation in simple 1,4-dioxaspiro[4.5]decane systems is not extensively documented in the context of synthetic methodology, examples from natural product biosynthesis provide significant insights into how such transformations can occur in related spiroketal structures.

In the biosynthesis of the spiroketal-containing natural product griseorhodin A, a remarkable series of reactions involving the cleavage of four carbon-carbon bonds in a pentangular polyketide precursor has been identified. acs.orgacs.org This process, orchestrated by enzymes, highlights that even seemingly stable C-C bonds within a complex cyclic framework can be selectively broken to construct the final spiroketal pharmacophore. acs.orgacs.org One of the key enzymes in this pathway, GrhO5, an FAD-dependent oxidoreductase, is instrumental in this skeletal rearrangement. acs.org The deletion of its gene leads to the accumulation of an intermediate that retains carbon atoms later excised, demonstrating the enzyme's critical role in C-C bond cleavage. acs.org

Further evidence of C-C bond activation in spiroacetal biosynthesis is found in the fruit fly Bactrocera cacuminata. Here, the formation of the spiroacetal involves an enzyme-mediated oxidative carbon-carbon bond cleavage of a vicinal diol moiety in a fatty acid-like precursor. researchgate.net This key step generates the C9 carbon backbone necessary for the final spiroacetal structure. researchgate.net

These biological examples underscore the feasibility of C-C bond activation in systems related to this compound. The principles governing these enzymatic reactions, such as the strategic placement of activating functional groups (e.g., hydroxyl groups), could inspire the development of synthetic methods for C-C bond cleavage in analogous spiro systems. The general mechanism for such cleavages often involves oxidation to introduce lability to the target bond. unacademy.com

Conformational Dynamics and Ring Strain Effects on Reactivity

The reactivity of the this compound system is intrinsically linked to the conformational preferences of its constituent rings and the associated ring strain. wikipedia.org The 1,4-dioxaspiro[4.5]decane core consists of a five-membered dioxolane ring and a six-membered cyclohexane ring fused at a single spiro-carbon.

The cyclohexane ring typically adopts a stable chair conformation to minimize torsional and angle strain. libretexts.org However, the fusion to the dioxolane ring and the presence of substituents can influence this preference. The five-membered dioxolane ring is not planar and typically exists in a twist or envelope conformation to alleviate torsional strain from eclipsing interactions. For instance, crystallographic analysis of 7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol indicates that the dioxolane ring assumes a twist conformation while the cyclohexane ring maintains a chair form.

Ring strain, a combination of angle strain, torsional strain, and transannular strain, significantly impacts the reactivity of cyclic compounds. wikipedia.orglibretexts.org Molecules with high ring strain, such as those with three- or four-membered rings, have elevated heats of combustion and are generally more reactive as ring-opening relieves this strain. wikipedia.orgyoutube.com While the six-membered cyclohexane ring in a chair conformation is considered to have minimal ring strain, the five-membered dioxolane ring possesses some inherent strain. libretexts.orgyoutube.com The total ring strain for cyclopentane, a carbocyclic analogue of the dioxolane ring, is approximately 26 kJ/mol. libretexts.org

This inherent strain can be a driving force for certain reactions. For example, reactions that lead to the opening of one of the rings of the spiro-system can be thermodynamically favored due to the release of this strain energy. The potential energy stored in the strained ring system can accelerate reaction rates. wikipedia.org

Table 1: Approximate Ring Strain in Cycloalkanes
CycloalkaneRing SizeTotal Ring Strain (kJ/mol)Contributing Factors
Cyclopropane3115High angle and torsional strain
Cyclobutane4110Significant angle strain, some torsional strain
Cyclopentane526Moderate torsional strain
Cyclohexane60 (in chair conformation)Minimal strain in chair form

This table presents generalized data for carbocyclic rings to illustrate the concept of ring strain, which is also applicable to the heterocyclic rings in this compound.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound analogues is significantly modulated by the electronic and steric properties of substituents on the spirocyclic framework. The benzyl group at the 8-position, in particular, can exert a profound influence on reaction pathways.

Electronic Effects: The benzyl group is generally considered to be electron-withdrawing via an inductive effect, although the phenyl ring can also participate in resonance effects depending on the nature of the reaction and any developing charges. The electronic nature of substituents can influence the rate and regioselectivity of reactions. For instance, in reactions involving the formation of a carbocation intermediate, electron-donating groups can stabilize the positive charge, while electron-withdrawing groups can destabilize it. The oxidative deprotection of benzyl groups, for example, is influenced by the electronic properties of the aromatic ring. nih.govorganic-chemistry.org

Steric Effects: The steric bulk of the benzyl group at the 8-position of the cyclohexane ring will play a crucial role in directing the approach of reagents. In its preferred chair conformation, a substituent at the 8-position can occupy either an axial or an equatorial position. The large benzyl group would be expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational preference will dictate the steric environment around the molecule, influencing the stereochemical outcome of reactions. For example, nucleophilic attack on a nearby carbonyl group would likely occur from the less hindered face of the molecule. Studies on related systems have shown that steric hindrance can significantly alter metabolic activation rates by enzymes. nih.gov

Table 2: Predicted Influence of the 8-Benzyl Substituent on Reactivity
FactorInfluence on Reaction PathwaysPredicted Outcome for this compound
Electronic Effect (Inductive)Weakly electron-withdrawing, can influence the stability of charged intermediates.May slightly disfavor the formation of a positive charge at C8.
Steric Effect (Bulk)Directs the approach of reagents to the less hindered face of the molecule.The benzyl group will preferentially occupy the equatorial position, influencing the stereoselectivity of reactions at or near the spiro-center.
Conformational Control Locks the cyclohexane ring in a specific chair conformation to minimize steric interactions.Reduces conformational flexibility, leading to more predictable reaction outcomes.

Stereochemical Investigations and Conformational Analysis of 8 Benzyl 1,4 Dioxaspiro 4.5 Decane

Chiral Properties of Spiro[4.5]decane Systems

Spiro[4.5]decane systems, which form the core of 8-Benzyl-1,4-dioxaspiro[4.5]decane, can exhibit chirality depending on the substitution pattern. The spiro atom itself, the carbon common to both the cyclopentane-derived dioxolane ring and the cyclohexane (B81311) ring, can be a stereocenter. The chirality in such systems arises from the non-planar arrangement of the two rings.

The chiral nature of spiro compounds is fundamental to their interaction with other chiral molecules, a critical aspect in fields such as medicinal chemistry and materials science. The specific three-dimensional arrangement of the rings and substituents dictates how the molecule can bind to biological targets or self-assemble into larger ordered structures.

Assignment of Absolute and Relative Stereochemistry (R/S Nomenclature)

The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the absolute configuration (R or S) to the stereocenters within this compound.

The Spiro-carbon (C-5): To assign the configuration at the spiro-carbon, one must consider the paths around each ring. The priority is determined by the sequence of atoms encountered. Typically, the path in the dioxolane ring will have higher priority due to the presence of oxygen atoms.

The Substituted Carbon (C-8): The assignment of the configuration at the C-8 position follows the standard CIP rules. The four groups attached to C-8 (a hydrogen atom, the benzyl (B1604629) group, and two carbon atoms of the cyclohexane ring) are ranked based on atomic number. The orientation of these groups in space then determines the R or S designation.

The combination of the stereodescriptors at C-5 and C-8 defines the specific stereoisomer, for instance, (5R, 8S)-8-Benzyl-1,4-dioxaspiro[4.5]decane. The relative stereochemistry (cis or trans) describes the orientation of the benzyl group relative to the dioxolane ring.

Conformational Preferences of the Spiro[4.5]decane Rings

The conformational flexibility of the this compound molecule is primarily dictated by the cyclohexane ring, which can adopt various conformations, with the chair form being the most stable. The five-membered dioxolane ring is less flexible and typically adopts an envelope or twist conformation.

The benzyl substituent at the C-8 position can exist in either an axial or an equatorial position in the chair conformation of the cyclohexane ring. The relative stability of these two conformers is governed by steric interactions.

Equatorial Conformer: When the benzyl group occupies an equatorial position, it is directed away from the bulk of the ring system, minimizing steric strain. This is generally the more stable conformation.

Axial Conformer: In the axial position, the benzyl group experiences significant steric hindrance from the axial hydrogen atoms at the C-6 and C-10 positions. This is known as a 1,3-diaxial interaction, which destabilizes this conformation. The magnitude of this destabilization depends on the size of the substituent. For a benzyl group, this interaction is expected to be substantial.

The equilibrium between the axial and equatorial conformers will therefore strongly favor the equatorial conformer. The principles of conformational analysis of substituted cyclohexanes provide a reliable framework for predicting these preferences. libretexts.orgpressbooks.publibretexts.org

Computational Modeling of Stereoisomeric Structures and Energy Landscapes

Computational chemistry provides powerful tools to investigate the stereoisomeric structures and energy landscapes of molecules like this compound. Molecular mechanics and quantum mechanics calculations can be used to:

Determine Relative Stabilities: By calculating the potential energy of different stereoisomers and conformers, computational models can predict their relative stabilities. This allows for the quantification of the energy difference between the axial and equatorial conformers of the benzyl group.

Visualize 3D Structures: Molecular modeling software can generate and display the three-dimensional structures of the different stereoisomers, providing a clear visualization of their spatial arrangement.

Map Energy Landscapes: By systematically changing the torsional angles within the molecule, it is possible to map the potential energy surface. This landscape reveals the energy barriers between different conformations and identifies the most stable, low-energy structures.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

To detail the structural assignment of 8-Benzyl-1,4-dioxaspiro[4.5]decane, specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities would be necessary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

A mass spectrum of this compound would be needed to confirm its molecular weight and elemental composition through high-resolution mass spectrometry. Analysis of the fragmentation pattern would provide further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C-O ether linkages of the dioxolane ring and the aromatic C-H and C=C bonds of the benzyl (B1604629) group.

X-ray Crystallography for Solid-State Structure Determination

For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction data would be required. This would provide precise bond lengths, bond angles, and conformational details of the molecule.

Without access to a publication detailing the synthesis and characterization of this compound, or its entry in a comprehensive spectral database, the creation of the requested scientific article with the specified level of detail is not possible.

Chromatographic Purity Assessment and Isolation Techniques

The purity and isolation of this compound are critical for its accurate structural elucidation and for ensuring the reliability of subsequent biological or chemical studies. Chromatographic techniques are indispensable tools for both assessing the purity of synthesized batches and for isolating the compound from reaction mixtures and impurities. The methods employed typically leverage the compound's polarity and volatility, with column chromatography and High-Performance Liquid Chromatography (HPLC) being particularly prominent.

Initial purity assessment and reaction monitoring are often conducted using Thin-Layer Chromatography (TLC). For the purification of this compound, flash column chromatography has been effectively utilized. googleapis.com This technique is a rapid and efficient method for purifying multi-gram quantities of the compound. The choice of stationary and mobile phases is critical for achieving optimal separation.

For a more rigorous quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC conditions for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane, involve reversed-phase (RP) HPLC. These methods typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For detection, UV-Vis spectroscopy is commonly employed, often coupled with mass spectrometry (MS) for definitive peak identification and purity analysis. The analysis of related compounds has been performed using HPLC systems coupled with HPLC-MS/MS analysis. googleapis.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be a valuable tool for assessing the purity of this compound, particularly for detecting any volatile impurities.

Detailed Research Findings

A patented synthesis of a derivative of this compound provides specific details on its purification by flash column chromatography. googleapis.com The reaction progress was monitored by TLC, and after work-up, the crude product was purified using this chromatographic method. The mobile phase consisted of a gradient of ethyl acetate (B1210297) in cyclohexane (B81311). googleapis.com

Table 1: Flash Column Chromatography Purification of this compound Derivative googleapis.com
ParameterDetails
Chromatography TypeFlash Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseCyclohexane / Ethyl Acetate (gradient)
Elution Gradient0-10% Ethyl Acetate in Cyclohexane
Reaction MonitoringThin-Layer Chromatography (TLC)
Post-Purification Analysis1H NMR, 13C NMR, LC-MS

Computational and Theoretical Chemistry Investigations of 8 Benzyl 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure Optimization

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to optimize the molecular geometry by finding the lowest energy state on the potential energy surface. epstem.net For 8-Benzyl-1,4-dioxaspiro[4.5]decane, these calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The geometry optimization of related structures is often performed using specific basis sets, such as B3LYP/6-31G(d,p), which provides a balance between accuracy and computational cost. epstem.net Such calculations would reveal the preferred conformation of the cyclohexane (B81311) and dioxolane rings, as well as the orientation of the benzyl (B1604629) substituent at the C8 position. Furthermore, these methods allow for the calculation of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. epstem.net The distribution of electron density can be visualized through molecular electrostatic potential maps, identifying nucleophilic and electrophilic regions.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents hypothetical data based on standard values and calculations for similar structures to illustrate the expected output from DFT calculations.

ParameterTypePredicted Value
C-C (cyclohexane)Bond Length~1.54 Å
C-C (dioxolane)Bond Length~1.52 Å
C-O (dioxolane)Bond Length~1.43 Å
C-C (benzyl)Bond Length~1.51 Å
C-HBond Length~1.09 Å
∠CCC (cyclohexane)Bond Angle~111.5°
∠COC (dioxolane)Bond Angle~105.0°
∠C-C8-C (benzyl)Bond Angle~112.0°

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed understanding of the conformational flexibility of this compound.

For this compound, MD simulations would explore the accessible conformations of the spirocyclic system. This includes the chair-boat interconversions of the cyclohexane ring and the puckering of the five-membered dioxolane ring. A key area of investigation would be the rotational freedom around the single bond connecting the benzyl group to the C8 atom of the spiro[4.5]decane core. By simulating the molecule's dynamics in a solvent environment, researchers can identify the most populated conformational states and the energy barriers between them, which is critical for understanding how the molecule might adapt its shape to fit into a biological target like a receptor binding site.

Structure-Activity Relationship (SAR) Studies in Spiro[4.5]decane Scaffolds

The spiro[4.5]decane scaffold is a recurring motif in biologically active compounds. nih.govnih.gov Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, are vital for optimizing these scaffolds into potent therapeutic agents. For derivatives of 1,4-dioxaspiro[4.5]decane, SAR studies have been instrumental in developing potent and selective ligands for various biological targets.

For instance, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent 5-HT1A receptor agonists. nih.govunimore.itepa.gov SAR studies on this scaffold revealed that modifications at the C8 position of the spiro ring led to decreased affinity for the 5-HT1A receptor but higher affinity at α1-adrenoceptors, indicating that this position is sensitive to substitution and can be used to tune selectivity. unimore.it Similarly, replacing the oxygen atoms in the dioxolane ring with sulfur atoms was shown to decrease affinity for α1 receptors, further guiding the design of selective compounds. unimore.itepa.gov In other contexts, spirotryprostatin A and spirooxindole derivatives have shown promise as antifungal and antileishmanial agents, respectively, with their activity profiles being highly dependent on the specific substituents on the spirocyclic core. nih.govnih.gov

Table 2: SAR Insights for Spiro[4.5]decane Derivatives

Scaffold ModificationTargetEffect on ActivityReference
Substitution at C8 of 1,4-dioxaspiro[4.5]decane5-HT1A ReceptorDecreased affinity unimore.it
Substitution at C8 of 1,4-dioxaspiro[4.5]decaneα1-AdrenoceptorIncreased affinity unimore.it
Replacement of Dioxolane Oxygens with Sulfurα1-AdrenoceptorDecreased affinity unimore.itepa.gov
Varied substituents on Spirotryprostatin A scaffoldFungal PathogensPotent antifungal activity observed nih.gov

Computational methods are central to modern ligand design, enabling the creation of novel molecules with desired pharmacological properties in a time- and cost-efficient manner. springernature.comopenmedicinalchemistryjournal.com These approaches can be broadly categorized as either structure-based or ligand-based. nih.gov When the 3D structure of a biological target is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. nih.govazolifesciences.com

QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. azolifesciences.com For the spiro[4.5]decane scaffold, a QSAR model could be built to predict the 5-HT1A receptor affinity based on descriptors like hydrophobicity, electronic properties, and steric parameters of different substituents.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov Based on a set of active spiro[4.5]decane derivatives, a pharmacophore model could be generated. This model would then serve as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. openmedicinalchemistryjournal.com Fragment-based design is another powerful technique where small molecular fragments are grown or linked together within the target's binding site to create a novel ligand. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, such as a protein receptor. nih.gov This method is crucial for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity of new compounds. nih.gov

In the context of spiro[4.5]decane derivatives, docking simulations have been used to elucidate their binding mode at the 5-HT1A receptor and α1-adrenoceptors. unimore.itepa.gov These simulations can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., Asp, Ser, Thr) or hydrophobic interactions within the receptor's binding pocket. For example, docking studies of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine into a model of the 5-HT1A receptor helped to rationalize its activity and guide further modifications. unimore.it Similarly, docking of spirooxindole derivatives into the active site of Leishmania donovani topoisomerase IB identified the probable binding sites and the interactions responsible for its inhibitory activity. nih.gov These predictive models are invaluable for virtual screening campaigns and for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Table 3: Hypothetical Key Interactions for this compound in a Receptor Binding Site (Illustrative)

Ligand MoietyReceptor Residue (Example)Interaction Type
Dioxolane OxygensSerine, ThreonineHydrogen Bond Acceptor
Benzyl RingPhenylalanine, Tryptophanπ-π Stacking
Cyclohexane RingLeucine, Valine, IsoleucineHydrophobic/Van der Waals

Analysis of Stereoelectronic Effects within the Spiro System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing its conformation, stability, and reactivity. ulaval.cawikipedia.org In the 1,4-dioxaspiro[4.5]decane system, the most significant stereoelectronic effect is the anomeric effect. chemtube3d.com

The anomeric effect describes the tendency of a heteroatom substituent adjacent to another heteroatom in a cyclohexane-type ring to prefer an axial orientation over the sterically less-hindered equatorial position. This is a stabilizing interaction that arises from the overlap of a lone pair (n) on one of the dioxolane oxygen atoms with the antibonding orbital (σ) of the adjacent C-O bond. chemtube3d.comchemtube3d.com For the spiroketal system to be most stable, this n → σ overlap must be maximized, which occurs when the orbitals are anti-periplanar (oriented 180° to each other). chemtube3d.com

Applications of 1,4 Dioxaspiro 4.5 Decane Scaffolds in Chemical Science and Materials Research

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 1,4-dioxaspiro[4.5]decane scaffold is a highly useful bifunctional synthetic intermediate in organic chemistry. tandfonline.comresearchgate.net Its structure, which contains a protected cyclohexanone (B45756) ring, allows for selective chemical transformations at various positions, making it a valuable starting point for the synthesis of a wide range of more complex molecules.

Precursors for Complex Molecular Architectures

The 1,4-dioxaspiro[4.5]decane framework is instrumental in the construction of intricate molecular designs. The ethylene (B1197577) ketal group protects the ketone functionality of the cyclohexane (B81311) ring, enabling chemists to perform reactions on other parts of the molecule without affecting the ketone. This protective group can be removed later in the synthetic sequence to reveal the ketone for further functionalization. This strategy is fundamental in the multi-step synthesis of natural products and other complex organic targets. For instance, derivatives of 1,4-dioxaspiro[4.5]decane are used to create specific stereoisomers, which is crucial in the synthesis of biologically active compounds.

Scaffolds for Medicinal Chemistry Research (Excluding Specific Biological Outcomes)

The 1,4-dioxaspiro[4.5]decane moiety is a recognized scaffold in the design and synthesis of new drug candidates. Its rigid, three-dimensional structure can be advantageous for binding to biological targets with high specificity. google.com While specific biological outcomes are outside the scope of this article, it is noteworthy that derivatives of this scaffold have been explored for their potential in various therapeutic areas. For example, the nitrogen-containing analogue, 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane, has been investigated for its potential biological activities. nih.gov The substitution at the 8-position of the spiro[4.5]decane ring system is a common strategy to explore the structure-activity relationships of new chemical entities.

Utilization in Agrochemical Synthesis

While direct evidence for the use of 8-Benzyl-1,4-dioxaspiro[4.5]decane in agrochemical synthesis is not prominent in the available literature, the broader class of spirocyclic compounds has significant applications in this industry. Two notable examples are the insecticides and acaricides spirodiclofen (B1663620) and spirotetramat. google.comchimia.chwipo.intgoogle.comnih.gov These molecules feature a spirocyclic core that is crucial for their mode of action, which involves the inhibition of acetyl-CoA carboxylase, a key enzyme in the lipid biosynthesis of insects. tandfonline.com The synthesis of these complex agrochemicals often involves the construction of a spirocyclic framework, highlighting the importance of spiro compounds as a chemical class in the development of new crop protection agents.

Development of Advanced Materials Based on Spiro[4.5]decane Moieties

The unique structural and physical properties of spiro compounds, including those based on the spiro[4.5]decane moiety, make them attractive for the development of advanced materials. google.com

Polymeric Materials with Tuned Properties

There is limited specific information available in the scientific literature regarding the incorporation of this compound into polymeric materials. However, the general class of spiro-containing polymers is an area of active research. The rigid and defined three-dimensional structure of spiro centers can impart unique properties to polymers, such as enhanced thermal stability, specific optical properties, and controlled chain packing. The synthesis of polymers with spiro[4.5]decane units in the backbone or as pendant groups could lead to materials with tailored mechanical and physical characteristics.

Liquid Crystals and Other Functional Materials

The 1,4-dioxaspiro[4.5]decane scaffold has been utilized in the synthesis of liquid crystals. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. libretexts.orgcolorado.edudoitpoms.ac.uk The incorporation of spirocyclic units can influence the mesomorphic properties of the resulting materials. The rigid and non-planar nature of the spiro[4.5]decane moiety can affect the packing of the molecules and, consequently, the temperature range and type of liquid crystalline phases observed. Research in this area explores how modifying the structure of the spiro compound, for instance by adding functional groups like the benzyl (B1604629) group, can tune the properties of the liquid crystal for specific applications.

Data Tables

Table 1: Physicochemical Properties of Selected 1,4-Dioxaspiro[4.5]decane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18 chemicalbook.com
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decaneC₁₅H₂₁NO₂247.33 nih.gov
SpirodiclofenC₂₁H₂₄Cl₂O₄411.32 google.comwikipedia.org
SpirotetramatC₂₁H₂₇NO₅373.44 tandfonline.comgoogle.com

Research on 1,4-Dioxaspiro[4.5]decane as Protected Glycerol (B35011) Analogs

The core structure of 1,4-dioxaspiro[4.5]decane arises from the protection of a ketone, a fundamental strategy in multi-step organic synthesis. This same principle of forming a cyclic ketal is extended to the protection of diols, such as glycerol. By reacting glycerol with a ketone under acidic conditions, a protected glycerol analog is formed. A notable example is the formation of cyclohexylidene glycerol, which is structurally related to the 1,4-dioxaspiro[4.5]decane framework. This compound is also known by the systematic name 1,4-Dioxaspiro[4.5]decane-2-methanol.

The use of the 1,4-dioxaspiro[4.5]decane moiety as a protecting group for glycerol offers several advantages in synthetic chemistry:

Stereochemical Control: The rigid spirocyclic system can influence the stereochemical outcome of subsequent reactions on the glycerol backbone, allowing for the synthesis of specific stereoisomers of complex molecules.

Stability: The ketal linkage is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions, allowing for the deprotection of the diol when required.

Versatility: The protected glycerol scaffold can be further functionalized at the remaining free hydroxyl group, enabling the construction of a diverse array of chiral building blocks and target molecules.

The synthesis of these protected glycerol analogs is a cornerstone in the preparation of enantiomerically pure compounds, which are crucial in pharmaceutical and materials science. The 1,4-dioxaspiro[4.5]decane scaffold provides a reliable and efficient means to introduce a protected diol functionality into a target molecule, facilitating the synthesis of complex natural products and their analogs.

Table 1: Properties of a Protected Glycerol Analog

PropertyValue
Compound Name 1,4-Dioxaspiro[4.5]decane-2-methanol (Cyclohexylidene Glycerol)
CAS Number 4167-35-5
Molecular Formula C₉H₁₆O₃
Melting Point 58 °C
Boiling Point 248.3 °C at 760 mmHg
Application Organic synthesis intermediate for constructing complex molecules.

Analytical Chemistry Applications

The 1,4-dioxaspiro[4.5]decane scaffold and its derivatives play a significant role in various analytical chemistry applications. Their unique structural features and reactivity make them valuable as intermediates in the synthesis of standards, labeled compounds, and chiral selectors.

One key derivative, 1,4-Dioxaspiro[4.5]decan-8-one , serves as a versatile starting material in the preparation of analytical probes. chemicalbook.com For instance, it is utilized as a building block in the synthesis of tritium-labeled probes for autoradiography studies of the dopamine (B1211576) reuptake complex. chemicalbook.com This involves incorporating a radioactive isotope into the molecule, which can then be used to visualize and quantify specific receptors or transporters in biological tissues.

The applications of 1,4-dioxaspiro[4.5]decane derivatives in analytical chemistry can be summarized as follows:

Synthesis of Analytical Standards: These compounds can be used to synthesize pure analytical standards for the identification and quantification of target analytes in complex matrices using techniques like chromatography and mass spectrometry.

Development of Labeled Compounds: The scaffold can be modified to include isotopic labels (e.g., ²H, ³H, ¹³C) or fluorescent tags, creating internal standards for quantitative analysis or probes for imaging studies.

Chiral Separations: Chiral derivatives of 1,4-dioxaspiro[4.5]decane can be employed as chiral stationary phases in high-performance liquid chromatography (HPLC) or as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy to resolve enantiomers of chiral compounds.

The synthesis of such analytical tools often involves multi-step procedures where the 1,4-dioxaspiro[4.5]decane moiety provides a stable and synthetically flexible platform.

Table 2: Properties of a Key Intermediate for Analytical Applications

PropertyValue
Compound Name 1,4-Dioxaspiro[4.5]decan-8-one
CAS Number 4746-97-8
Molecular Formula C₈H₁₂O₃
Appearance White to beige crystalline powder or crystals. chemicalbook.com
Solubility Soluble in chloroform (B151607) & methanol. chemicalbook.com
Application Used in the preparation of potent analgesic compounds and as a building block for tritium-labeled probes for autoradiography. chemicalbook.com It is also used in studies of microwave-assisted reductive amination. chemicalbook.com

Future Research Directions and Emerging Methodologies for 8 Benzyl 1,4 Dioxaspiro 4.5 Decane

Development of Novel and Sustainable Synthetic Routes

The traditional acid-catalyzed spiroketalization, while widely used, often lacks stereocontrol. wikipedia.org This has driven the development of new synthetic methods. Future research will likely focus on creating more efficient and environmentally benign pathways to 8-Benzyl-1,4-dioxaspiro[4.5]decane and its analogs.

Key areas of development include:

Catalytic Systems: The use of synergistic gold(I) and scandium(III) catalysis has been shown to enable the ultrafast and highly diastereoselective synthesis of 5,6-benzannulated spiroketals. nih.gov Further exploration of novel catalyst systems, including other transition metals and organocatalysts, could lead to even more efficient and selective transformations.

Green Chemistry Approaches: A telescoped flow process combining ring-closing metathesis and hydrogenation has been successfully implemented for the synthesis of a chiral spiroketone intermediate, offering significant cost and waste reduction. rsc.org Applying similar principles to the synthesis of this compound could provide a more sustainable manufacturing process. Research into using greener solvents and reagents, such as the use of acetic acid as a catalyst in selective deketalization, also contributes to more environmentally friendly synthetic routes. researchgate.net

Novel Disconnections: Innovative synthetic strategies, such as the hetero Diels-Alder/carbon-hydrogen bond cleavage approach, are being explored for the convergent formation of spiroketal structures. acs.org Investigating new disconnection approaches for the this compound framework could unlock more efficient and modular synthetic pathways.

Exploration of Unconventional Reactivity Profiles

Understanding and exploiting the unique reactivity of the spiroketal core is crucial for accessing novel derivatives. Future work in this area could involve:

Reactions at the Spirocyclic Core: Investigating reactions that proceed via unconventional mechanisms, such as oxidative radical cyclization, could provide access to new spiroketal-containing natural products and analogs. nih.gov

Influence of Aromatic Moieties: For benzannulated spiroketals, the aromatic ring can significantly influence reactivity and conformation. mskcc.org Systematic studies on how substitutions on the benzyl (B1604629) group of this compound affect its reactivity are warranted.

Singly Anomeric Spiroketals: The formation and interconversion of singly anomeric spiroketals, a less common outcome in spirocyclization, presents an intriguing area for investigation. acs.orgnih.gov Understanding the factors that govern the formation of these isomers could lead to the synthesis of novel and biologically active compounds.

Advanced Stereocontrol in Functionalization Reactions

The stereochemistry of the spiroketal unit is often critical for its biological function. nih.gov Achieving precise control over the stereochemical outcome of reactions is a paramount goal.

MethodStereochemical OutcomeKey Features
Kinetically-controlled spiroketal-forming reactionsAccess to either of the two anomeric stereoisomers. mskcc.orgOvercomes thermodynamic product distribution. mskcc.org
Ti(Oi-Pr)4-mediated kinetic spirocyclizationComplete stereocontrol for retention of configuration. nih.govEffective for contra-thermodynamic products. nih.gov
Iron(0) tricarbonyl diene complexPlanar chirality influences adjacent spiroketal stereocenter. nih.govDiastereoselective spiroketalization. nih.gov

Future research will likely focus on:

Developing new chiral catalysts and reagents to achieve even higher levels of stereoselectivity in the synthesis and functionalization of spiroketals.

Utilizing computational methods to predict and rationalize the stereochemical outcomes of reactions, thereby guiding experimental design.

Exploring the influence of remote stereocenters on the formation of the spiroketal core to develop highly diastereoselective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry techniques can significantly accelerate the synthesis and screening of spiroketal libraries.

Automated Synthesis: Automated, continuous flow synthesis has been successfully applied to the production of spirocyclic tetrahydronaphthyridines from primary alkylamines. nih.gov Similar automated platforms could be developed for the rapid synthesis of a diverse library of this compound derivatives for biological screening. nih.gov

Flow Chemistry: As demonstrated with the synthesis of a chiral spiroketone intermediate, flow chemistry offers numerous advantages, including improved safety, scalability, and process control. rsc.org Applying flow conditions to the key bond-forming reactions in the synthesis of this compound could lead to more efficient and robust processes.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, bonding, and reactivity of molecules. mdpi.comnih.govrsc.orgrsc.org

Computational TechniqueApplicationInsights Gained
DFT CalculationsAnalysis of frontier molecular orbitals (HOMO/LUMO). mdpi.comnih.govPrediction of reactivity and electronic transitions. nih.gov
NBO and EDA-NOCV AnalysisStudy of electronic delocalization and bonding. rsc.orgUnderstanding charge transfer and substituent effects. rsc.org
Molecular DockingPrediction of binding interactions with biological targets. mdpi.comchemmethod.comRationalization of biological activity and guidance for drug design. chemmethod.com

For this compound, future computational studies could focus on:

Elucidating reaction mechanisms for its formation and subsequent functionalization.

Predicting the relative stabilities of different stereoisomers and conformers.

Modeling interactions with biological targets to guide the design of new therapeutic agents based on the this compound scaffold.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly important in chemical synthesis. Research into this compound and related compounds can contribute to this field.

Development of Greener Synthetic Methods: As mentioned, the use of flow chemistry and less hazardous reagents are key areas of focus. rsc.orgresearchgate.net

Catalyst Recycling: Investigating the use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of synthetic processes.

Applications in Sustainable Materials: The unique three-dimensional structure of spiroketals could make them interesting building blocks for novel polymers and materials with specific properties. While not directly studied for this compound, spiro compounds have found applications in organic light-emitting diodes (OLEDs) and optoelectronics. mdpi.com

Q & A

What are the common synthetic routes for preparing 8-Benzyl-1,4-dioxaspiro[4.5]decane?

Basic Research Question
The synthesis of 8-benzyl derivatives typically involves spiroketalization or functionalization of pre-existing spiro frameworks. For example:

  • Radical-Mediated Fluorination : 8-Substituted analogs (e.g., 6-phenyl-1,4-dioxaspiro[4.5]decane) are synthesized via photocatalytically generated radicals, where the benzyl group stabilizes radical cations during C–C bond activation. Quenching with aqueous LiOH isolates β-fluoro carboxylic acids .
  • Wittig Reaction : Derivatives like 8-allylidene-1,4-dioxaspiro[4.5]decane are prepared via Wittig olefination using Ph₃P=CH₂ reagents, yielding 60% isolated product after chromatographic purification .
  • Fluorination : Reaction of 1,4-dioxaspiro[4.5]decan-8-one with [SF₃][SbF₆] in CH₃CN/CsF yields 8,8-difluoro derivatives, confirmed by ¹⁹F NMR (−68.1 and −114.5 ppm, 2J = 9.1 Hz) .

Key Considerations : Optimize radical stabilization (e.g., aryl substituents) and select quenching reagents (LiOH, LiAlH₄) based on desired functional groups .

What crystallographic techniques are employed to determine the molecular structure of this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Example : A derivative (6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione) was analyzed at 100 K, yielding an R factor of 0.040 and data-to-parameter ratio of 16.8. The spirocyclic system showed mean C–C bond lengths of 1.542 Å, confirming steric rigidity .
  • Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to robustness in handling twinned data and high-resolution structures .

Methodological Tip : Ensure crystal quality via slow evaporation and validate hydrogen bonding networks using SHELXPRO for macromolecular interfaces .

How can one optimize the isolation of β-fluoro carboxylic acid derivatives from this compound precursors?

Basic Research Question
Post-reaction quenching determines product selectivity:

  • LiOH Quench : Hydrolyzes spiroketal intermediates to β-fluoro carboxylic acids with >80% efficiency for 6-phenyl analogs .
  • LiAlH₄ Reduction : Directly reduces ketones to alcohols, bypassing acid formation.
  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane/EtOAc) to separate polar fluorinated products .

Critical Step : Monitor reaction progress via TLC and adjust quenching pH to minimize side reactions (e.g., HF formation in fluorination) .

What mechanistic insights explain the role of the benzyl group in enabling C–C bond activation in this compound?

Advanced Research Question
The benzyl group stabilizes radical cations during C–C bond cleavage:

  • Computational Evidence : DFT calculations (B3PW91/6-311++G**) show 8-benzyl derivatives exhibit significant C–C bond elongation (2.94 Å vs. 1.64 Å in non-aryl analogs), facilitating fluorination .
  • Experimental Data : Substrates lacking aryl groups (e.g., 6-methyl-1,4-dioxaspiro[4.5]decane) show no C–C activation, underscoring the necessity of aryl radical stabilization .

Implications : Design substrates with electron-donating aryl groups to enhance radical cation lifetimes for selective bond cleavage.

How can computational methods predict radical cation stabilization in this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) is critical for modeling reactivity:

  • Bond Elongation Analysis : Calculate radical cation geometries to identify bond elongation trends (e.g., 8-benzyl > 8-alkyl). Use basis sets like 6-311++G** for accuracy .
  • Reaction Pathway Mapping : Simulate fluorination pathways to predict regioselectivity. For example, 8,8-difluoro product formation correlates with radical cation stability .

Validation : Cross-validate computed ¹⁹F NMR shifts with experimental data (e.g., −68.1 ppm for difluoro derivatives) .

What strategies resolve contradictions in reactivity data between substituted 1,4-dioxaspiro[4.5]decane analogs?

Advanced Research Question
Address discrepancies through systematic studies:

  • Steric vs. Electronic Effects : Compare 8-benzyl (electron-rich) vs. 8-methyl (electron-poor) analogs. The former undergoes C–C activation, while the latter does not, highlighting electronic control .
  • Solvent Screening : Polar solvents (e.g., MeCN) enhance radical stability in fluorination, whereas nonpolar solvents favor side reactions .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., SiO₂–SO₃H) may sterically hinder spiroketal reactions, altering product distributions vs. homogeneous acids .

Case Study : Low yields in fluorination (e.g., 8,8-difluoro derivatives) are attributed to HF byproduct formation; mitigate via excess CsF or scavengers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.